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An in-depth examination of the clinical trial failures of the 113-HSD1 inhibitor, Xanamem
(UE2343), reveals critical insights for researchers and drug developers in the Alzheimer's
disease space. This guide provides a comparative analysis of Xanamem's performance,
particularly in the pivotal Phase Il XanADu trial, alongside another notable 11(3-HSD1 inhibitor,
ABT-384, to elucidate the challenges and potential future directions for this therapeutic target.

Xanamem, developed by Actinogen Medical, is a potent, orally bioavailable, and brain-
penetrant inhibitor of 113-hydroxysteroid dehydrogenase type 1 (113-HSD1). This enzyme is
responsible for the conversion of inactive cortisone to active cortisol within cells, and its
inhibition is hypothesized to reduce brain cortisol levels, thereby mitigating the downstream
pathological effects associated with Alzheimer's disease, such as neuroinflammation and
synaptic dysfunction. Despite a promising mechanism of action, Xanamem has encountered
setbacks in clinical trials, most notably the failure to meet its primary endpoints in the Phase Il
XanADu study.

The XanADu Trial: A Primary Endpoint Miss

The XanADu trial was a Phase II, randomized, double-blind, placebo-controlled study designed
to evaluate the safety, tolerability, and efficacy of 10 mg daily Xanamem over 12 weeks in 186
individuals with mild dementia due to Alzheimer's disease.[1][2] The trial ultimately failed to
demonstrate a statistically significant difference between the Xanamem and placebo groups on
its co-primary endpoints: the Alzheimer's Disease Assessment Scale-Cognitive Subscale
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(ADAS-Cog 14) and the Alzheimer's Disease Composite Score (ADCOMS).[1][2] Secondary
endpoints also did not show a significant benefit.[2]

While the specific quantitative outcomes for the primary endpoints from the overall trial
population have not been publicly detailed, the consistent report is the lack of statistical
significance.[1][2] Despite the efficacy failure, the 10 mg dose of Xanamem was found to be
safe and well-tolerated.[2]

A Glimmer of Hope: The pTaul81 Subgroup
Analysis

A subsequent post-hoc analysis of the XanADu trial data provided a potential avenue for future
investigation. In a subgroup of patients with elevated plasma phosphorylated tau at position
181 (pTaul81l), a biomarker for tau pathology and neuronal injury, there was a signal of
potential clinical benefit. While not statistically significant, a trend towards slower disease
progression was observed in the Xanamem-treated group as measured by the Clinical
Dementia Rating Scale Sum of Boxes (CDR-SB). This finding has prompted further exploration
of Xanamem in a biomarker-selected patient population.

Comparative Analysis with ABT-384

The challenges faced by Xanamem are not unique within the class of 113-HSD1 inhibitors.
Another drug candidate, ABT-384, also failed to demonstrate efficacy in a Phase Il clinical trial
for mild-to-moderate Alzheimer's disease. The trial, which tested 10 mg and 50 mg daily doses
of ABT-384 against placebo, was terminated for futility after it was determined that the drug did
not improve ADAS-Cog scores or any secondary endpoints.[3][4] A key takeaway from the
ABT-384 trial was the suggestion that complete inhibition of brain 113-HSD1 might not be a
viable therapeutic strategy.

Data Presentation
Table 1: Overview of Key Failed Phase Il Clinical Trials of
11B-HSD1 Inhibitors
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Xanamem (UE2343) -

Parameter ) ABT-384 Trial
XanADu Trial
A Phase Il Study to Assess the  Efficacy and Safety Study of
o Safety, Tolerability and Efficacy = ABT-384 in Subjects With Mild-
Official Title ) i .
of Xanamem™ in Subjects to-Moderate Alzheimer's
With Mild Dementia Due to AD  Disease
NCT Number NCT02727699[1] NCT01137526[5]
Phase Il Il
Status Completed Terminated (Futility)[3][4]

Patient Population

Mild dementia due to

Alzheimer's Disease

Mild-to-moderate Alzheimer's

Disease

Number of Participants

186[2]

267 (randomized)[3][4]

Intervention

10 mg Xanamem once daily[1]

10 mg or 50 mg ABT-384 once
daily[3][4]

Comparator

Placebo[1]

Placebo, Donepezil[3][4]

Treatment Duration

12 weeks[1][2]

12 weeks[3][4]

Primary Endpoint(s)

Change in ADAS-Cog 14,
Change in ADCOMSJ1]

Change in ADAS-Cog[3]

Outcome

Failed to meet primary
endpoints[1][2]

Failed to meet primary
endpoint; terminated for
futility[3][4]

Table 2: XanADu Trial - Biomarker Subgroup Analysis

(pTaul81)

Endpoint

Xanamem Group

Placebo Group

p-value

Change in CDR-SB

Trend towards slower

Not statistically

Greater progression

progression

significant
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Note: Specific quantitative data for the biomarker subgroup analysis is limited in publicly

available sources.

Experimental Protocols
XanADu (NCT02727699) Methodology

The XanADu study was a multicenter, randomized, double-blind, placebo-controlled, parallel-

group trial.

Inclusion Criteria: Participants were aged 50 and older with a diagnosis of mild dementia due
to probable Alzheimer's disease.

Exclusion Criteria: Key exclusions included clinically significant ECG abnormalities and the
use of prohibited medications as detailed in the study protocol.[1]

Randomization: Subjects were randomized in a 1:1 ratio to receive either 10 mg of
Xanamem or a matching placebo once daily for 12 weeks.[1]

Assessments: Efficacy was primarily assessed using the ADAS-Cog 14 and ADCOMS.
Safety and tolerability were monitored throughout the study.

ABT-384 (NCT01137526) Methodology

This was a Phase Il, randomized, double-blind, placebo- and active-controlled, parallel-group

study.

Inclusion Criteria: Participants were aged between 55 and 90 years with a diagnosis of mild-
to-moderate Alzheimer's disease, a Mini-Mental State Examination (MMSE) score of 10 to
24, and a Cornell Scale for Depression in Dementia (CSDD) score of < 10.[5][6]

Exclusion Criteria: Included known hypersensitivity to donepezil and recent use of other
Alzheimer's medications.[5][6]

Randomization: Participants were randomized to receive 10 mg ABT-384, 50 mg ABT-384,
donepezil, or placebo once daily for 12 weeks.[6]
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o Assessments: The primary efficacy measure was the change from baseline in the ADAS-Cog
total score. Safety was also assessed.

Signaling Pathways and Experimental Workflows
11B-HSD1 Signaling Pathway in Alzheimer's Disease

4 N\

Stress / HPA Axis Dysregulation Neuron

Cortisone (inactive) Xanar(r:r?r:ri'l bEtL(J)IrE)2343)

Inhibits

Glucocorticoid
KReceptor (GR)

G J

4 N\

AD [Pathophysiology

1 Amyloid- Production

Neuronal Damage &
Cognitive Decline

A Y

Neuroinflammation
(1 Cytokines)

Y

E Tau Hyperphosphorylatior]

Synaptic Dysfunction

A/

A

Click to download full resolution via product page

© 2025 BenchChem. All rights reserved. 5/8 Tech Support


https://www.benchchem.com/product/b10830890?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10830890?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: 113-HSD1 converts inactive cortisone to active cortisol, which, upon binding to the
glucocorticoid receptor, can promote key aspects of Alzheimer's disease pathology.

XanADu Clinical Trial Workflow
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Caption: Workflow of the XanADu Phase Il clinical trial, from patient screening to the analysis
of primary endpoints and the subsequent biomarker sub-study.

Conclusion

The failure of Xanamem's XanADu trial to meet its primary endpoints underscores the
complexities of targeting the 113-HSD1 enzyme in a broad Alzheimer's disease population. The
lack of efficacy, despite the drug being pharmacologically active and well-tolerated, suggests
that either the dose or duration of treatment was insufficient, or that the mechanism of action is
only relevant for a specific subset of patients. The similar failure of ABT-384 further highlights
the challenges associated with this therapeutic approach.

The signal of potential efficacy in the pTaul81-positive subgroup from the XanADu trial offers a
promising, albeit preliminary, direction for future research. It suggests that a biomarker-driven
approach to patient selection may be critical for demonstrating the therapeutic potential of 11[3-
HSDL1 inhibitors. As the field moves towards precision medicine for neurodegenerative
diseases, the lessons learned from the Xanamem trials will be invaluable in designing more
targeted and potentially successful clinical studies. Further investigation into the optimal level
of enzyme inhibition and the identification of responsive patient populations will be key to
unlocking the potential of this therapeutic strategy.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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